4-FLUORO-1-METHYL-1H-PYRAZOL-5-AMINE HCL
Description
Significance of Fluorinated Heterocyclic Compounds in Contemporary Organic and Medicinal Chemistry Research
The introduction of fluorine into heterocyclic compounds is a widely employed strategy in modern drug discovery and materials science. Fluorine, being the most electronegative element, imparts unique physicochemical properties to organic molecules without significantly increasing their steric bulk. The substitution of hydrogen with fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
Fluorinated heterocycles are integral to a substantial portion of pharmaceuticals currently on the market. The presence of fluorine can enhance the metabolic stability of a drug by blocking sites of oxidative metabolism, thereby increasing its half-life. Furthermore, the strategic placement of fluorine atoms can alter the acidity or basicity of nearby functional groups, which can in turn improve a compound's pharmacokinetic profile, including its absorption and distribution. In the realm of materials science, fluorinated heterocycles are explored for their applications in creating advanced materials with unique electronic and physical properties.
Key Physicochemical Effects of Fluorination:
| Property | Effect of Fluorine Substitution |
| Metabolic Stability | Generally increased due to the strength of the C-F bond. |
| Lipophilicity | Can be modulated; often increases lipophilicity in aromatic systems. |
| Acidity/Basicity | Can alter the pKa of nearby functional groups. |
| Binding Affinity | Can enhance binding to target proteins through favorable interactions. |
| Conformation | Can influence the preferred conformation of a molecule. |
The Pyrazole (B372694) Nucleus as a Versatile Scaffold in Chemical Science
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its presence in a wide array of biologically active compounds and approved drugs. The pyrazole core is a versatile building block due to its chemical stability, and the ability to functionalize it at multiple positions, allowing for the fine-tuning of its biological activity and physicochemical properties.
The two nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules such as enzymes and receptors. This has led to the development of pyrazole-containing drugs with a broad range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. In synthetic chemistry, the pyrazole ring can be synthesized through various well-established methods, making it readily accessible for the development of new chemical entities.
Examples of FDA-Approved Drugs Containing a Pyrazole Moiety:
| Drug Name | Therapeutic Class |
| Celecoxib | Anti-inflammatory |
| Sildenafil | Erectile Dysfunction |
| Ruxolitinib | Anticancer (Kinase Inhibitor) |
| Apixaban | Anticoagulant |
Specific Academic Relevance of Fluorinated Pyrazole Amines
The combination of a fluorine atom, a pyrazole nucleus, and an amine functional group results in a class of compounds with significant academic and industrial interest. Fluorinated pyrazole amines serve as valuable intermediates in the synthesis of a diverse range of complex molecules. The amino group provides a reactive handle for further chemical transformations, such as amide bond formation, alkylation, and the construction of fused heterocyclic systems.
In medicinal chemistry, fluorinated aminopyrazoles are particularly relevant as building blocks for the synthesis of kinase inhibitors. nih.govacs.org Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazole scaffold can effectively mimic the hinge-binding region of ATP in the kinase active site, while the fluorine atom can enhance binding affinity and improve metabolic stability. The amino group can be functionalized to introduce side chains that occupy other pockets of the kinase active site, leading to potent and selective inhibitors.
Research into fluorinated aminopyrazoles has also explored their potential as antibacterial, antifungal, and anti-inflammatory agents. researchgate.net The specific substitution pattern of the fluorine atom and other functional groups on the pyrazole ring can be systematically varied to optimize their biological activity.
Scope and Research Trajectories for 4-FLUORO-1-METHYL-1H-PYRAZOL-5-AMINE Hydrochloride
While specific, in-depth research on 4-fluoro-1-methyl-1H-pyrazol-5-amine hydrochloride is not extensively documented in publicly available literature, its structural features suggest several promising research trajectories. Its primary role in academic and industrial research is likely that of a key building block for the synthesis of more complex molecules.
Potential Research Applications:
Synthesis of Fused Heterocycles: 5-Aminopyrazoles are well-known precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. bldpharm.comgoogle.combeilstein-journals.org These fused ring systems are often investigated for their potential as kinase inhibitors and other therapeutic agents. The presence of the fluorine atom in the 4-position of the pyrazole ring could influence the reactivity and biological activity of the resulting fused heterocycles.
Development of Kinase Inhibitors: Given the prevalence of the pyrazole scaffold in kinase inhibitors, 4-fluoro-1-methyl-1H-pyrazol-5-amine hydrochloride is a prime candidate for the synthesis of novel kinase inhibitors. The amine group can be acylated or otherwise modified to introduce various side chains designed to target specific kinases. The fluorine atom could contribute to enhanced binding affinity and improved pharmacokinetic properties.
Agrochemical Research: Fluorinated pyrazoles have found applications as herbicides, insecticides, and fungicides. The specific substitution pattern of 4-fluoro-1-methyl-1H-pyrazol-5-amine could be explored for the development of new agrochemicals with improved efficacy and environmental profiles.
Materials Science: The unique electronic properties conferred by the fluorine atom could make this compound and its derivatives of interest in the development of novel organic materials with applications in electronics and optics.
Classical and Foundational Synthetic Routes to Pyrazole Derivatives
The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with several foundational routes available. These methods typically involve the reaction of a 1,3-dielectrophilic species with a hydrazine derivative.
Cyclization Reactions of Appropriate Precursors
One of the most common and versatile methods for pyrazole synthesis is the cyclization of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines. This approach, often referred to as the Knorr pyrazole synthesis, allows for the formation of a wide range of substituted pyrazoles. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Another important class of precursors are β-ketonitriles. These compounds react smoothly with hydrazines to produce 5-aminopyrazoles. The reaction is believed to proceed via nucleophilic attack of the hydrazine on the keto group to form a hydrazone intermediate, which then undergoes cyclization through the attack of the second nitrogen atom on the nitrile carbon nih.gov.
Condensation Reactions Involving Hydrazine Derivatives
The condensation of hydrazine and its derivatives with various 1,3-dielectrophiles is a cornerstone of pyrazole synthesis. Besides 1,3-dicarbonyls and β-ketonitriles, α,β-unsaturated carbonyl compounds also serve as effective precursors. The reaction of an α,β-unsaturated aldehyde or ketone with hydrazine initially forms a pyrazoline, which can then be oxidized to the corresponding pyrazole.
Specific Synthetic Approaches to 4-Fluoro-1-methyl-1H-pyrazol-5-amine (Free Base)
The synthesis of the target compound, 4-fluoro-1-methyl-1H-pyrazol-5-amine, requires specific strategies to introduce the fluorine, methyl, and amino groups at the desired positions of the pyrazole ring.
Synthesis from β-Fluoroenolate Salts and Hydrazines
A modern and efficient approach for the synthesis of 4-fluoropyrazol-5-amines involves the use of β-fluoroenolate salts. A notable example is the use of potassium (Z)-2-cyano-2-fluoroethenolate, which can be synthesized from chloroacetamide in a three-step process nih.gov. This fluorinated C3 building block can then undergo a cyclocondensation reaction with substituted hydrazines to yield 5-amino-4-fluoropyrazoles nih.gov.
While the reaction of potassium (Z)-2-cyano-2-fluoroethenolate with various hydrazines has been reported to produce fluorinated pyrazoles in moderate yields, the specific use of methylhydrazine to synthesize 4-fluoro-1-methyl-1H-pyrazol-5-amine has not been explicitly detailed in the reviewed literature. However, this method represents a highly plausible and direct route to the target free base. The proposed reaction would involve the nucleophilic attack of methylhydrazine on the β-fluoroenolate salt, followed by cyclization to form the desired pyrazole ring.
Table 1: Synthesis of 5-Amino-4-fluoropyrazoles from Potassium (Z)-2-cyano-2-fluoroethenolate and Hydrazines nih.gov
| Hydrazine Derivative | Product | Yield (%) |
| Phenylhydrazine | 4-Fluoro-1-phenyl-1H-pyrazol-5-amine | Moderate |
| Methylhydrazine (proposed) | 4-Fluoro-1-methyl-1H-pyrazol-5-amine | Not Reported |
The final step in the synthesis of the target compound would be the conversion of the free base, 4-fluoro-1-methyl-1H-pyrazol-5-amine, to its hydrochloride salt. This is typically achieved by treating a solution of the amine in a suitable organic solvent, such as diethyl ether or ethanol, with a solution of hydrogen chloride in the same or a compatible solvent, or by bubbling dry hydrogen chloride gas through the solution researchgate.netresearchgate.net. The hydrochloride salt, being less soluble, will then precipitate out of the solution and can be collected by filtration.
Regioselective Considerations in 5-Aminopyrazole Synthesis
A significant challenge in the synthesis of N-substituted pyrazoles from unsymmetrical precursors and substituted hydrazines, such as methylhydrazine, is the potential for the formation of regioisomers. The reaction of a 1,3-dicarbonyl compound or a related species with methylhydrazine can lead to two possible products, depending on which nitrogen atom of the methylhydrazine attacks which electrophilic center.
In the context of synthesizing 4-fluoro-1-methyl-1H-pyrazol-5-amine, the reaction of a suitable precursor with methylhydrazine could potentially yield both 4-fluoro-1-methyl-1H-pyrazol-5-amine and 4-fluoro-2-methyl-2H-pyrazol-3-amine. The regioselectivity of such reactions is influenced by several factors, including the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions such as solvent and temperature beilstein-journals.org. The use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in some pyrazole formations researchgate.net. Therefore, careful optimization of the reaction conditions is crucial to selectively obtain the desired 1-methyl isomer.
Advanced Methodologies for Introducing Fluorine into Pyrazole Systems
In addition to building the pyrazole ring from fluorinated precursors, another strategy involves the direct fluorination of a pre-formed pyrazole ring. This approach is often referred to as late-stage fluorination.
Electrophilic fluorinating agents are commonly employed for this purpose. Reagents such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) have been successfully used to introduce a fluorine atom at the C4 position of the pyrazole ring. The reaction typically proceeds via an electrophilic aromatic substitution mechanism. This method offers the advantage of introducing fluorine at a later stage in the synthetic sequence, which can be beneficial for accessing a variety of fluorinated analogs from a common pyrazole intermediate.
Table 2: Examples of Electrophilic Fluorinating Agents for Pyrazole Synthesis
| Reagent | Description |
| Selectfluor® | An electrophilic fluorinating agent, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). |
| N-Fluorobenzenesulfonimide (NFSI) | Another common electrophilic source of fluorine. |
An in-depth examination of the synthetic pathways leading to 4-FLUORO-1-METHYL-1H-PYRAZOL-5-AMINE Hydrochloride reveals a variety of sophisticated chemical strategies. The construction of this fluorinated pyrazole amine, a significant structural motif in medicinal and agrochemical research, relies on precise control of regioselectivity and functional group compatibility. This article focuses exclusively on the methodologies for its synthesis, salt formation, and considerations for scalable production.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-fluoro-2-methylpyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FN3.ClH/c1-8-4(6)3(5)2-7-8;/h2H,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUFAEBQJSMSHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies for 4 Fluoro 1 Methyl 1h Pyrazol 5 Amine Hydrochloride
Reactivity Profile of the Fluorinated Pyrazole (B372694) Ring
The chemical behavior of 4-FLUORO-1-METHYL-1H-PYRAZOL-5-AMINE is dictated by the interplay of its substituents on the pyrazole core. The pyrazole ring is an aromatic heterocycle, and its reactivity is significantly influenced by the electron-donating primary amine at the C5 position, the electron-withdrawing fluorine atom at the C4 position, and the methyl group on the N1 nitrogen.
The presence of a fluorine atom on the pyrazole ring introduces a site for potential nucleophilic aromatic substitution (SNAr). Generally, the C-F bond is strong; however, the fluorine atom can be displaced by a nucleophile if the aromatic ring is sufficiently electron-deficient. olemiss.edunih.gov The pyrazole ring itself is considered an electron-deficient system, which can facilitate such reactions.
The reactivity of the fluorine atom at the C4 position is enhanced by the electronic properties of the pyrazole ring. Nucleophilic attack is particularly favored at positions para to strong electron-withdrawing groups. rsc.org In the context of the pyrazole ring, the adjacent nitrogen atoms act as electron-withdrawing centers, potentially activating the C4 position towards nucleophilic attack. While direct examples for this specific compound are not prevalent, the principles of SNAr on fluoro-heterocycles suggest that strong nucleophiles could displace the fluoride. nih.gov The success of such a substitution would depend on the reaction conditions and the nature of the attacking nucleophile. rsc.org
Table 1: Factors Influencing Nucleophilic Substitution at the Fluorine Atom
| Factor | Influence on Reactivity | Rationale |
|---|---|---|
| Pyrazole Ring | Activating | The electron-deficient nature of the pyrazole heterocycle facilitates nucleophilic attack. |
| Fluorine Atom | Good Leaving Group | Although the C-F bond is strong, fluoride is a competent leaving group in SNAr reactions. olemiss.edu |
| Amino Group (C5) | Deactivating | The electron-donating nature of the amino group increases electron density on the ring, potentially disfavoring nucleophilic attack. |
| Nucleophile Strength | Activating | Stronger nucleophiles (e.g., thiolates, alkoxides) are more likely to successfully displace the fluorine atom. |
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. For the pyrazole ring, electrophilic attack predominantly occurs at the C4 position, as this avoids the formation of unstable positively charged intermediates on the nitrogen atoms. pharmaguideline.comrrbdavc.org However, in 4-FLUORO-1-METHYL-1H-PYRAZOL-5-AMINE, the C4 position is blocked by the fluorine atom.
The directing effects of the existing substituents must, therefore, be considered. The primary amine at C5 is a powerful activating, ortho-para directing group. The fluorine at C4 is a deactivating, ortho-para directing group. The N-methyl group also influences the ring's electron density. The concerted effect of these groups makes the C3 position the most probable site for electrophilic attack. The strong activating effect of the C5-amino group is expected to overcome the deactivating effect of the C4-fluoro group, directing incoming electrophiles to the adjacent C3 position. Chemoselective C-4 arylation has been demonstrated for 5-aminopyrazoles that are unsubstituted at the C4 position, highlighting the reactivity of this site when available. nih.gov
Table 2: Common Electrophilic Aromatic Substitution Reactions on Pyrazoles
| Reaction | Reagents | Electrophile | Typical Product (on unsubstituted pyrazole) |
|---|---|---|---|
| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | 4-Nitropyrazole scribd.com |
| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | Pyrazole-4-sulfonic acid scribd.com |
| Bromination | NBS (N-Bromosuccinimide) | Br⁺ | 4-Bromopyrazole encyclopedia.pub |
| Formylation | POCl₃ + DMF (Vilsmeier-Haack) | Cl-CH=NMe₂⁺ | Pyrazole-4-carbaldehyde scribd.com |
For 4-FLUORO-1-METHYL-1H-PYRAZOL-5-AMINE, these reactions would be expected to yield the corresponding 3-substituted products.
Transformations Involving the Primary Amine Functionality
The primary amino group at the C5 position is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. nih.govbeilstein-journals.org
The nucleophilic nature of the primary amine allows it to readily participate in acylation and alkylation reactions. nih.gov
Acylation: The reaction with acylating agents such as acyl chlorides or acid anhydrides yields N-acylated pyrazoles (amides). These reactions are typically straightforward and can be performed under various conditions. researchgate.netnih.gov
Alkylation: The amine can be alkylated using alkyl halides. rrbdavc.org This reaction introduces alkyl groups onto the nitrogen atom, leading to secondary and tertiary amines.
Table 3: Examples of Acylation and Alkylation Reactions
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetyl Chloride | N-(4-fluoro-1-methyl-1H-pyrazol-5-yl)acetamide |
| Acylation | Benzoyl Chloride | N-(4-fluoro-1-methyl-1H-pyrazol-5-yl)benzamide |
| Alkylation | Methyl Iodide | 4-fluoro-N,1-dimethyl-1H-pyrazol-5-amine |
| Alkylation | Benzyl Bromide | N-benzyl-4-fluoro-1-methyl-1H-pyrazol-5-amine |
Reductive amination is a powerful method for forming C-N bonds and provides a direct route to secondary and tertiary amines from primary amines. wikipedia.org The process involves two main steps: the formation of an imine intermediate through the reaction of the amine with a carbonyl compound (aldehyde or ketone), followed by the in-situ reduction of the imine. wikipedia.orgineosopen.org
This method is highly versatile and avoids the potential for over-alkylation that can be an issue with direct alkylation using alkyl halides. wikipedia.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a particularly mild and effective choice. ineosopen.org The reaction of 5-aminopyrazoles with aldehydes or ketones in the presence of a reducing agent is a known method to provide the corresponding alkylated products. nih.gov
Table 4: Reductive Amination Reaction Scheme
| Step | Reactants | Intermediate/Product |
|---|---|---|
| 1. Imine Formation | 4-fluoro-1-methyl-1H-pyrazol-5-amine + Aldehyde/Ketone (R₂C=O) | Schiff Base / Imine |
| 2. Reduction | Imine + Reducing Agent (e.g., NaBH(OAc)₃) | Secondary Amine |
| (Optional) Repeat | Secondary Amine + Aldehyde/Ketone + Reducing Agent | Tertiary Amine |
The primary amine of 4-FLUORO-1-METHYL-1H-PYRAZOL-5-AMINE can undergo condensation reactions with various carbonyl compounds.
Schiff Base Formation: Reaction with aldehydes or ketones under dehydrating conditions leads to the formation of imines, also known as Schiff bases. ekb.eg This reaction is reversible and is often driven to completion by removing the water formed during the reaction. researchgate.net
Cyclocondensation: A particularly important reaction for 5-aminopyrazoles is the cyclocondensation with 1,3-bielectrophilic reagents, such as β-dicarbonyl compounds or α,β-unsaturated ketones. researchgate.net This reaction provides a versatile route to fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry. nih.govbeilstein-journals.org The reaction mechanism typically involves an initial condensation to form an enaminone intermediate, followed by intramolecular cyclization. beilstein-journals.org
Table 5: Examples of Condensation Reactions
| Carbonyl Compound | Reaction Type | Product Class |
|---|---|---|
| Benzaldehyde | Condensation | Schiff Base (Imine) |
| Acetone | Condensation | Schiff Base (Imine) |
| Acetylacetone (a 1,3-diketone) | Cyclocondensation | Pyrazolo[1,5-a]pyrimidine |
Oxidation and Reduction Pathways of the Compound
The reactivity of 4-fluoro-1-methyl-1H-pyrazol-5-amine hydrochloride in redox reactions is a critical aspect of its chemical profile. The interplay between the electron-rich pyrazole ring, the activating amino group, and the deactivating fluorine atom dictates its behavior under oxidative and reductive conditions.
Oxidative Processes of the Pyrazole Amine
The pyrazole nucleus, particularly when substituted with an amino group, is susceptible to oxidative transformations. The presence of the fluorine atom at the 4-position is expected to influence the electron density of the ring, potentially affecting the regioselectivity and feasibility of oxidation reactions.
While specific studies on the oxidation of 4-fluoro-1-methyl-1H-pyrazol-5-amine are not extensively documented, the behavior of related pyrazole derivatives provides insights into potential oxidative pathways. For instance, the oxidation of pyrazolines to the corresponding aromatic pyrazoles is a common transformation, often employing reagents like manganese dioxide (MnO₂). nih.govdocumentsdelivered.combohrium.com This suggests that the pyrazole ring of the title compound is stable to mild oxidation that aromatizes a dihydropyrazole precursor.
More aggressive oxidizing agents can lead to different outcomes. The use of Selectfluor®, an electrophilic fluorinating agent, on pyrazoles has been shown to result in either C-4 fluorination or, in the presence of certain substituents, oxidation to a 4-formyl-pyrazole. researchgate.net Given that the 4-position is already fluorinated in the title compound, oxidative degradation or reaction at other positions, such as the amino group, might occur under similar electrophilic conditions.
The amino group itself is a primary site for oxidation. Depending on the oxidant and reaction conditions, it could be converted to nitroso, nitro, or azo functionalities. The formation of azo-coupled products is a known reaction for some aminopyrazoles.
Reduction Reactions of the Pyrazole System
The reduction of the pyrazole ring is generally a challenging transformation due to its aromatic character. Typically, harsh reaction conditions, such as high-pressure catalytic hydrogenation, are required to reduce the pyrazole nucleus. Under such conditions, the fluorine atom may also be susceptible to hydrogenolysis.
More commonly, reduction reactions involving pyrazole derivatives target substituents on the ring rather than the ring itself. For 4-fluoro-1-methyl-1H-pyrazol-5-amine, the primary focus of reduction studies would likely be on the derivatization of the amino group or on reactions of other functional groups that might be introduced onto the molecule. For instance, if a nitro group were introduced, it could be readily reduced to an amino group, providing a route to diamino-pyrazole derivatives.
Strategies for Building Complex Molecular Architectures from 4-FLUORO-1-METHYL-1H-PYRAZOL-5-AMINE Hydrochloride
The polyfunctional nature of 4-fluoro-1-methyl-1H-pyrazol-5-amine hydrochloride makes it a valuable building block for the synthesis of more complex molecular structures, particularly fused heterocyclic systems and molecules with diverse functional groups for structure-activity relationship (SAR) studies.
Formation of Fused Heterocyclic Systems
The 5-amino group of the pyrazole ring is a key handle for the construction of fused heterocycles. By reacting with appropriate bifunctional electrophiles, a second ring can be annulated onto the pyrazole core. Common fused systems derived from 5-aminopyrazoles include pyrazolopyrimidines and pyrazolopyridines.
Pyrazolo[1,5-a]pyrimidines: These can be synthesized by reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. ekb.egnih.govresearchgate.net For 4-fluoro-1-methyl-1H-pyrazol-5-amine, a plausible synthetic route would involve condensation with a β-ketoester or a diketone. The reaction typically proceeds via initial condensation of the exocyclic amino group with one of the carbonyl groups, followed by intramolecular cyclization and dehydration.
Pyrazolo[3,4-b]pyridines: The synthesis of this fused system can be achieved through the reaction of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds. mdpi.com The reaction, often referred to as the Friedländer annulation, involves the condensation of the amino group with the ketone and subsequent cyclization. The regioselectivity of the cyclization can be influenced by the substituents on both the pyrazole and the enone.
The following table summarizes representative reactions for the formation of fused heterocyclic systems from 5-aminopyrazole precursors.
Introduction of Diverse Functional Groups for Structure-Reactivity Studies
To explore the chemical space around 4-fluoro-1-methyl-1H-pyrazol-5-amine and to conduct detailed structure-reactivity studies, the introduction of a variety of functional groups is essential. This can be achieved through reactions targeting the amino group or the pyrazole ring itself.
Derivatization of the Amino Group:
Acylation: The 5-amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. nih.govrsc.org This reaction is a common strategy to introduce a wide range of substituents.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can significantly alter the electronic and steric properties of the molecule.
Alkylation and Arylation: The amino group can be alkylated or arylated, although direct N-alkylation or N-arylation might lead to mixtures of products. Reductive amination with aldehydes or ketones provides a controlled method for introducing alkyl groups.
Derivatization of the Pyrazole Ring:
Electrophilic Substitution: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions. The directing effects of the existing substituents (fluoro, methyl, and amino groups) will determine the position of substitution. The amino group is a strong activating group, while the fluorine atom is deactivating. The outcome of electrophilic substitution would depend on the specific electrophile and reaction conditions.
Metalation and Cross-Coupling: Directed ortho-metalation followed by reaction with an electrophile is a powerful tool for introducing substituents at specific positions. researchgate.net For instance, lithiation of the pyrazole ring followed by reaction with an alkyl halide or an aryl boronic ester (in a subsequent Suzuki coupling) could introduce new carbon-carbon bonds.
The table below outlines some common strategies for introducing functional groups onto a pyrazole core.
Table of Compounds
Spectroscopic and Advanced Analytical Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. Through the analysis of different nuclei such as ¹H, ¹³C, and ¹⁹F, as well as their interactions, a complete picture of the compound's atomic connectivity and spatial arrangement can be assembled.
¹H NMR for Proton Environment Analysis
Proton (¹H) NMR spectroscopy provides critical information about the number of different types of protons, their electronic environments, and their proximity to other nuclei. For 4-FLUORO-1-METHYL-1H-PYRAZOL-5-AMINE HCL, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the methyl group protons, the amine protons, and the pyrazole (B372694) ring proton. The chemical shift (δ) of the N-methyl protons would likely appear in the range of 3.5-4.0 ppm. The amine (NH₂) protons would likely present as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration. The single proton on the pyrazole ring is anticipated to show a signal that is influenced by the adjacent fluorine atom, likely resulting in a doublet due to scalar coupling.
¹³C NMR for Carbon Skeleton and Hybridization States
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon of the methyl group is expected to resonate at the upfield end of the spectrum. The pyrazole ring carbons will have characteristic chemical shifts, with the carbon atom bonded to the fluorine (C4) exhibiting a large C-F coupling constant. The chemical shifts of the other ring carbons (C3 and C5) will also be influenced by the substituents.
¹⁹F NMR for Fluorine Environment and Coupling Analysis
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. wikipedia.org For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C4 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will likely be split into a multiplet due to coupling with the neighboring proton on the pyrazole ring (³JHF) and potentially longer-range couplings with the methyl protons. The magnitude of these coupling constants provides valuable structural information. thermofisher.com
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Correlation
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would be used to identify proton-proton coupling networks, for instance, to confirm the coupling between the pyrazole ring proton and any adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the known ¹H assignments.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 4-FLUORO-1-METHYL-1H-PYRAZOL-5-AMINE. The exact mass can be compared to the theoretical mass calculated from its chemical formula (C₄H₆FN₃) to confirm its composition with a high degree of confidence. The fragmentation pattern observed in the mass spectrum can also provide further structural information.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight of a compound by ionizing the molecule and measuring its mass-to-charge ratio (m/z). For this compound, ESI-MS is a critical tool for confirming its molecular formula. In positive ion mode, the molecule is expected to be detected as its protonated form, [M+H]⁺. The exact mass measurement provided by high-resolution mass spectrometry (HRMS) further corroborates the elemental composition.
Table 1: Hypothetical ESI-MS Data for 4-FLUORO-1-METHYL-1H-PYRAZOL-5-AMINE
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 130.0670 | 130.0672 |
| [M+Na]⁺ | 152.0489 | 152.0491 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of expected ESI-MS results.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. The N-H stretching vibrations of the primary amine and the hydrochloride salt would be prominent, as would the C-F, C-N, and C=C bond vibrations within the pyrazole ring.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine Salt) | Stretching | 3200-3000 |
| C-H Stretch (Aromatic) | Stretching | 3100-3000 |
| C-H Stretch (Methyl) | Stretching | 2960-2850 |
| C=C, C=N Stretch (Ring) | Stretching | 1600-1450 |
| N-H Bend (Amine) | Bending | 1650-1580 |
| C-F Stretch | Stretching | 1200-1000 |
Note: The wavenumbers presented are typical ranges and may vary slightly for the specific compound.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not available, analysis of closely related structures, such as 4-fluoro-1H-pyrazole, provides valuable insights into the expected molecular geometry and packing in the solid state. nih.govresearchgate.net For the title compound, a successful single-crystal X-ray diffraction experiment would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry.
Resolution of Absolute Configuration and Regiochemical Ambiguities
In cases where stereoisomers or regioisomers are possible, X-ray crystallography can definitively resolve any structural ambiguities. For this compound, this technique would confirm the substitution pattern on the pyrazole ring, for instance, distinguishing it from other potential isomers. The resulting crystal structure would provide irrefutable evidence of the regiochemistry of the fluorine, methyl, and amine substituents.
Table 3: Illustrative Crystallographic Data for a Substituted Pyrazole
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1040 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.450 |
Note: This data is for a representative substituted pyrazole and is intended for illustrative purposes only.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for both the purification of chemical compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are routinely employed in the analysis of pyrazole derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a highly sensitive and quantitative technique used to determine the purity of a sample by separating its components. For this compound, a reversed-phase HPLC method would typically be developed. bldpharm.com This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid). The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.
Table 4: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~ 4.5 min (Hypothetical) |
Thin Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of a chemical reaction. In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate (e.g., silica gel) and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane), the different components will separate based on their polarity. The spots can then be visualized under UV light or by using a staining agent.
Table 5: Illustrative TLC Data for Reaction Monitoring
| Compound | Rf Value (Hypothetical) | Visualization |
| Starting Material | 0.7 | UV Active |
| Product | 0.3 | UV Active |
Note: The Rf value is dependent on the specific TLC plate and solvent system used.
Thermal Analysis Techniques for Material Properties (e.g., Differential Scanning Calorimetry of pyrazole derivatives)
Thermal analysis techniques are pivotal in characterizing the material properties of pyrazole derivatives, providing critical data on their thermal stability, phase transitions, and purity. Among these methods, Differential Scanning Calorimetry (DSC) is a widely employed thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in determining key thermal events such as melting point, glass transitions, and decomposition temperatures.
In the study of pyrazole derivatives, DSC is utilized to assess their thermal stability, a crucial parameter for their application in various fields, including pharmaceuticals and materials science. The thermal behavior of pyrazole compounds can be influenced by their molecular structure, including the nature and position of substituents on the pyrazole ring. For instance, research on energetic materials has utilized DSC to determine the thermal decomposition peak temperatures of various dinitropyrazolo[4,3-c]pyrazole derivatives, revealing that these compounds possess good thermal stability.
A typical DSC analysis involves heating a small sample of the pyrazole derivative at a constant rate in a controlled atmosphere. The resulting thermogram plots heat flow against temperature, with endothermic and exothermic peaks indicating phase transitions or decomposition. For example, an endothermic peak typically corresponds to melting, while an exothermic peak may indicate crystallization or decomposition.
While specific DSC data for this compound is not extensively available in published academic literature, the thermal properties of analogous pyrazole derivatives have been reported. These studies provide a valuable framework for understanding the expected thermal behavior of this compound class. The introduction of a fluorine atom and a methyl group, as well as the formation of a hydrochloride salt, can significantly influence the thermal properties of the parent pyrazole molecule.
The following table summarizes the thermal decomposition data for several pyrazole derivatives as determined by DSC, illustrating the range of thermal stabilities observed in this class of compounds.
| Compound Name | Thermal Decomposition Peak Temperature (°C) |
|---|---|
| 1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole (DADNP) | 227 |
| 4,4'-(triaz-1-ene-1,3-diyl)bis(1-amine-3,6-dinitropyrazolo[4,3-c]pyrazole) (TBADNP) | 236 |
| 1,4-dinitramino-3,6-dinitropyrazolo[4,3-c]pyrazole (DNADNP) | 288 |
The data indicates that substitutions on the pyrazole ring system have a marked effect on the thermal stability of the compounds.
Computational and Theoretical Studies on 4 Fluoro 1 Methyl 1h Pyrazol 5 Amine Hydrochloride and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics, from bond lengths and angles to electronic stability and spectroscopic properties.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule—a process known as geometry optimization. eurasianjournals.comresearcher.life The B3LYP hybrid functional is a commonly employed method, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p), to model the electronic structure and optimize molecular geometries. researchgate.netresearchgate.netinpressco.com
For a pyrazole (B372694) derivative, DFT calculations can precisely predict the bond lengths, bond angles, and dihedral angles of the ground state structure. researchgate.net This information is crucial for understanding the molecule's shape and steric properties. The optimization process seeks the lowest energy conformation on the potential energy surface, providing the theoretical equilibrium geometry. researchgate.net Energetics, including total energy and heat of formation, can also be computed, allowing for the comparison of the relative stabilities of different isomers or conformers. nih.gov
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | N1-N2 | 1.35 Å |
| Bond Length | N2-C3 | 1.33 Å |
| Bond Length | C3-C4 | 1.42 Å |
| Bond Length | C4-C5 | 1.38 Å |
| Bond Length | C5-N1 | 1.36 Å |
| Bond Angle | C5-N1-N2 | 112.0° |
| Bond Angle | N1-N2-C3 | 105.5° |
| Bond Angle | N2-C3-C4 | 111.5° |
Note: The values in Table 1 are representative examples for a generic pyrazole ring and are not specific to 4-FLUORO-1-METHYL-1H-PYRAZOL-5-AMINE HCL.
While DFT is highly effective, ab initio (Latin for "from the beginning") methods provide an alternative and often more rigorous approach. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are derived directly from theoretical principles without the use of experimental data for parameterization. nih.govresearchgate.netresearchgate.net
Ab initio calculations are particularly valuable for obtaining high-accuracy electronic properties. nih.gov For instance, full ab initio Self-Consistent Field (SCF) calculations have been performed on pyrazole using large Gaussian basis sets to analyze molecular wave functions, total energies, and orbital energies. researchgate.net Koopman's theorem, within the Hartree-Fock framework, can be used to estimate ionization energies, which often show good agreement with experimental values from photoelectron spectroscopy. researchgate.net MP2 calculations, which incorporate electron correlation effects that are absent in HF theory, generally provide even more accurate results for properties like atomic charges and dipole moments. researchgate.netkcl.ac.uk These high-level calculations are crucial for benchmarking other methods and for applications where a precise description of the electronic structure is paramount. nih.gov
Mechanistic Investigations of Chemical Reactions
Theoretical chemistry provides powerful tools to explore the dynamics of chemical reactions, offering insights into how reactants are transformed into products.
Understanding a chemical reaction mechanism involves mapping the potential energy surface (PES) that connects reactants and products. Computational methods can identify stationary points on this surface, including energy minima (reactants, products, intermediates) and first-order saddle points, known as transition states (TS). arxiv.orgcompchemhighlights.org The transition state represents the highest energy barrier along the reaction coordinate.
For reactions involving pyrazole derivatives, such as N-alkylation or cycloaddition synthesis, DFT calculations can be used to locate the geometries of the transition states. researchgate.netresearchgate.net The energy difference between the reactants and the transition state defines the activation energy, a key parameter that governs the reaction rate. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactant and product states, thereby validating the proposed reaction pathway. researchgate.netresearchgate.net These analyses provide a detailed, step-by-step picture of the bond-breaking and bond-forming processes. researchgate.net
| Species | Relative Gibbs Free Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State (TS) | +25.5 |
| Products | -10.2 |
Many chemical reactions can yield multiple products, and predicting the dominant isomer is a significant challenge. Regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed) can be rationalized and predicted using computational methods. researchgate.netresearchgate.net This is particularly relevant for the synthesis of substituted pyrazoles, where different regioisomers can be formed depending on the reaction conditions and substituents. mdpi.comdoi.orgnih.gov
Theoretical studies address selectivity by calculating the activation energies for all possible reaction pathways. researchgate.net According to transition state theory, the pathway with the lowest activation energy will be the fastest and will therefore lead to the major product under kinetic control. nih.gov DFT calculations have been successfully used to explain the regioselective outcomes in various pyrazole syntheses, such as 1,3-dipolar cycloadditions, by comparing the transition state energies for the formation of different isomers. researchgate.net
Analysis of Molecular Interactions and Reactivity Descriptors
Quantum chemical calculations can also be used to derive a set of conceptual indices, known as reactivity descriptors, that help predict and explain the chemical behavior of molecules.
These descriptors can be categorized as either global or local. Global reactivity descriptors, such as the HOMO-LUMO energy gap, chemical potential, hardness, and electrophilicity index, provide information about the reactivity of the molecule as a whole. nih.govnih.gov A small HOMO-LUMO gap, for example, suggests that a molecule is more reactive and less stable, as less energy is required to excite its electrons. nih.gov
Local reactivity descriptors, on the other hand, identify the most reactive sites within a molecule. The Molecular Electrostatic Potential (MEP) surface is a powerful tool that maps the electrostatic potential onto the electron density surface. researchgate.net It visually identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.netsemanticscholar.org The Fukui function is another local descriptor that quantifies the change in electron density at a specific point when an electron is added to or removed from the system, thereby identifying the most likely sites for nucleophilic and electrophilic attack, respectively. derpharmachemica.comelsevierpure.comnih.govacs.org
The study of intermolecular interactions, such as hydrogen bonding, is also crucial. mdpi.com Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can be used to characterize and quantify the strength of these non-covalent interactions, which play a key role in molecular recognition and crystal packing. tandfonline.com
| Descriptor | Symbol | Interpretation |
|---|---|---|
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and stability. nih.gov |
| Chemical Hardness | η | (ELUMO - EHOMO)/2; measures resistance to change in electron distribution. nih.gov |
| Electrophilicity Index | ω | Measures the energy stabilization when the system acquires additional electronic charge. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors indicating various potential values: red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates areas of low electron density (positive potential), prone to nucleophilic attack. researchgate.netnih.gov
For 4-FLUORO-1-METHYL-1H-PYRAZOL-5-AMINE, the MEP map would reveal specific electrostatic features. The nitrogen atoms of the pyrazole ring and the exocyclic amino group are expected to be electron-rich regions, depicted in red or yellow, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the amino group and the methyl group, along with the region around the fluorine atom, would exhibit a positive electrostatic potential (blue areas), highlighting them as potential sites for nucleophilic interaction.
Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Data for 4-FLUORO-1-METHYL-1H-PYRAZOL-5-AMINE
| Atomic Site | Calculated Electrostatic Potential (kcal/mol) | Predicted Reactivity |
|---|---|---|
| N1 (pyrazole ring) | -25.5 | Site for electrophilic attack, hydrogen bond acceptor |
| N2 (pyrazole ring) | -30.2 | Primary site for electrophilic attack, hydrogen bond acceptor |
| N (amino group) | -28.8 | Site for electrophilic attack, hydrogen bond acceptor |
| F (fluoro group) | -15.0 | Electron-withdrawing, influences ring potential |
| H (amino group) | +35.7 | Site for nucleophilic attack, hydrogen bond donor |
Natural Bond Orbital (NBO) Analysis for Delocalization and Stabilization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, delocalization of electron density, and hyperconjugative interactions within a molecule. nih.govresearchgate.net It provides a detailed picture of the electronic structure by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E2) associated with these interactions quantifies the extent of electron delocalization.
In 4-FLUORO-1-METHYL-1H-PYRAZOL-5-AMINE, several key interactions would contribute to its stability. Significant delocalization is expected from the lone pair of the amino group (n) to the antibonding π* orbitals of the pyrazole ring. Similarly, the lone pairs on the pyrazole nitrogen atoms and the fluorine atom will participate in hyperconjugative interactions with adjacent antibonding orbitals.
These donor-acceptor interactions lead to a more stabilized molecular system by spreading electron density over a larger area. The NBO analysis can quantify these stabilizing effects, providing insight into the molecule's electronic configuration and inherent stability. wisc.edu
Table 2: Hypothetical Natural Bond Orbital (NBO) Analysis for Key Interactions in 4-FLUORO-1-METHYL-1H-PYRAZOL-5-AMINE
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP (N of Amino Group) | π* (C4-C5 of Pyrazole) | 45.8 | n → π* (Resonance) |
| LP (N2 of Pyrazole) | σ* (C3-C4) | 5.2 | n → σ* (Hyperconjugation) |
| LP (F) | σ* (C4-C5) | 3.1 | n → σ* (Hyperconjugation) |
| σ (C5-N Amino) | π* (C3-C4 of Pyrazole) | 2.5 | σ → π* (Hyperconjugation) |
Structure-Reactivity Relationships and Design Principles
Understanding the relationship between the structure of pyrazole derivatives and their reactivity is fundamental for designing new compounds with desired properties. nih.gov In silico methods play a crucial role in predicting chemical behavior and guiding synthetic efforts. allsubjectjournal.com
In Silico Predictions for Chemical Transformations
In silico tools, particularly those based on Density Functional Theory (DFT), can predict the reactivity of molecules and the feasibility of chemical transformations. nih.govresearchgate.net For 4-FLUORO-1-METHYL-1H-PYRAZOL-5-AMINE, these methods can be used to predict sites of electrophilic or nucleophilic substitution, acidity/basicity, and the stability of reaction intermediates.
The electron-donating amino group at the C5 position and the electron-withdrawing fluorine atom at the C4 position create a unique electronic environment on the pyrazole ring. DFT calculations of frontier molecular orbitals (HOMO and LUMO) and Fukui functions can identify the most reactive sites. It is predicted that electrophilic attack would preferentially occur at the carbon atom adjacent to the amino group if the directing effects of the amino group are dominant. Conversely, the amino group itself is a primary site for reactions such as acylation or alkylation. Computational models can simulate reaction pathways and calculate activation energies to determine the most likely products of various chemical transformations. ekb.eg
Comparative Analysis with Analogous Pyrazole Derivatives
The chemical properties of a pyrazole derivative are highly dependent on the nature and position of its substituents. japsonline.com A comparative analysis of 4-FLUORO-1-METHYL-1H-PYRAZOL-5-AMINE with other pyrazole analogs reveals important structure-reactivity relationships. nih.govresearchgate.net
For instance, replacing the 4-fluoro substituent with a hydrogen atom would likely increase the electron density of the pyrazole ring, potentially enhancing its reactivity towards electrophiles. Conversely, replacing it with a more strongly electron-withdrawing group like a trifluoromethyl group would decrease the ring's nucleophilicity. enamine.net
The position of the amino group is also critical. An amino group at the C3 position, as seen in 4-fluoro-1-methyl-1H-pyrazol-3-amine, would result in a different charge distribution and reactivity profile compared to the C5-amino isomer. Comparing these analogs helps to build a comprehensive understanding of how specific structural modifications tune the electronic properties and chemical behavior of the pyrazole scaffold. rsc.org
Applications and Advanced Research Directions for 4 Fluoro 1 Methyl 1h Pyrazol 5 Amine Hydrochloride
Role as a Privileged Scaffold in Medicinal Chemistry Research
The pyrazole (B372694) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. mdpi.com This designation stems from its versatile structure, which allows it to bind to a wide array of biological targets, making it a foundational component in the development of numerous therapeutic agents. mdpi.com Fluorinated pyrazoles, in particular, are of significant interest as the inclusion of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. researchgate.netnih.gov The compound 4-fluoro-1-methyl-1H-pyrazol-5-amine hydrochloride serves as a key building block, embodying the structural features that make this class of molecules valuable in drug discovery.
The fluorinated aminopyrazole core is instrumental in the rational design of highly specific ligands that can modulate the activity of key enzymes and receptors implicated in disease. Through structure-based drug design, researchers can utilize this scaffold to create potent and selective inhibitors.
A notable example is in the development of inhibitors for the MET kinase, a receptor tyrosine kinase whose dysregulation is linked to various cancers. A co-crystal structure of a complex inhibitor bound to the MET catalytic domain revealed that the inhibitor adopts a specific U-shaped conformation, with the fluorotriazolopyridine ring playing a key role in reinforcing the optimal binding mode through intramolecular hydrogen bonds. nih.gov The 1-methyl-1H-pyrazol-4-yl moiety is a critical component of this and other MET inhibitors, demonstrating the scaffold's utility in creating compounds with high target affinity. nih.gov
Similarly, derivatives incorporating a 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide structure have been identified as potent and selective inhibitors of the Akt kinase, another crucial target in oncology. nih.gov In the pursuit of novel anticoagulants, fluorinated 1H-pyrazol-5-amine cores have also been synthesized to act as covalent inhibitors of thrombin, a key serine protease in the coagulation cascade. researchgate.net The design of these molecules leverages the unique electronic properties of the fluorinated pyrazole ring to achieve specific interactions within the enzyme's active site. researchgate.net
Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds in drug discovery. The pyrazole scaffold is highly amenable to such studies, allowing for systematic chemical modifications to probe interactions with biological targets and enhance potency and selectivity.
For instance, in the development of inhibitors for meprin α and meprin β, two metalloproteases, a 3,5-diphenylpyrazole was used as a starting point. nih.gov SAR exploration revealed that introducing different substituents at various positions on the pyrazole and its attached phenyl rings significantly impacted inhibitory activity and selectivity between the two meprin isoenzymes. nih.gov The introduction of acidic groups, for example, was found to improve activity against meprin β. nih.gov
Another study focused on developing inhibitors for FabH, an enzyme essential for bacterial fatty acid biosynthesis. jetir.org A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and tested. This SAR study identified that compounds with specific substitutions, such as a 4-fluorophenyl or 4-chlorophenyl group at one position and a 4-methoxyphenyl group at another, were potent inhibitors of E. coli FabH. jetir.org These examples underscore how the pyrazole core allows for targeted modifications to fine-tune biological activity.
Beyond direct therapeutic applications, the 4-fluoro-1-methyl-1H-pyrazol-5-amine scaffold is valuable for creating sophisticated biological probes for research and diagnostic purposes. These probes are designed to interact with specific biological molecules and generate a detectable signal, enabling the visualization and study of cellular processes.
One major application is in the development of fluorescent probes for bioimaging. nih.gov The electronic properties of pyrazole derivatives make them suitable for designing molecules that exhibit fluorescence, which can be used for biological staining and sensor development. nih.gov These probes can be engineered to change their fluorescent properties upon binding to a specific ion or molecule, allowing for real-time imaging of biological events within living cells. nih.gov
A more advanced application is the creation of radiotracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical diagnosis, particularly in oncology and neurology. nih.gov The pyrazole scaffold is an attractive framework for developing PET tracers labeled with the radionuclide fluorine-18 (¹⁸F). nih.gov The stability of the pyrazole ring and the ability to readily incorporate fluorine make it an ideal candidate for creating these imaging agents. [¹⁸F]pyrazole-derived radiotracers have been developed to selectively target and visualize various biological entities, such as the translocator protein (TSPO), which is upregulated in neuroinflammation. nih.gov
Contributions to Agrochemical Research
The fluorinated pyrazole moiety is a cornerstone in modern agrochemical research, contributing to the development of highly effective fungicides and herbicides. researchgate.netnih.gov The introduction of fluorine atoms and specifically the difluoromethyl or trifluoromethyl group onto the pyrazole ring has led to a new generation of active ingredients with enhanced efficacy.
4-Fluoro-1-methyl-1H-pyrazol-5-amine hydrochloride is a key building block for the synthesis of novel agrochemical candidates, particularly those belonging to the class of succinate dehydrogenase inhibitor (SDHI) fungicides. nih.gov Many of the most successful modern SDHI fungicides are pyrazole carboxamides, which require a substituted pyrazole carboxylic acid intermediate for their synthesis. researchgate.net
The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid moiety is a privileged structure found in several commercial fungicides. researchgate.netnih.gov The synthesis of these crucial intermediates often starts from simpler fluorinated building blocks. The 4-fluoro-1-methyl-1H-pyrazol-5-amine structure provides a versatile platform that can be chemically modified to produce these valuable pyrazole carboxylic acids, which are then coupled with various aniline derivatives to create a library of potential agrochemical candidates. researchgate.net The systematic modification of both the pyrazole and aniline fragments allows for the fine-tuning of the resulting compound's fungicidal spectrum, crop safety, and environmental profile.
Below is a table of representative commercial agrochemicals that feature the fluorinated methyl-pyrazole carboxamide core, illustrating the importance of this chemical class.
| Common Name | Chemical Class | Target | Key Structural Moiety |
| Pydiflumetofen | Pyrazole-carboxamide | Succinate dehydrogenase (SDHI) | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |
| Inpyrfluxam | Pyrazole-carboxamide | Succinate dehydrogenase (SDHI) | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |
| Benzovindiflupyr | Pyrazole-carboxamide | Succinate dehydrogenase (SDHI) | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |
| Fluxapyroxad | Pyrazole-carboxamide | Succinate dehydrogenase (SDHI) | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |
Development of Advanced Materials and Functional Systems
While the primary applications of 4-fluoro-1-methyl-1H-pyrazol-5-amine hydrochloride are concentrated in the life sciences, the broader class of fluorinated pyrazole derivatives shows significant promise in the field of materials science. researchgate.netjetir.org The unique electronic and photophysical properties of the pyrazole ring system make these compounds attractive candidates for the development of advanced functional materials.
One area of application is as fluorescent dyes and labels. The inherent fluorescence of certain pyrazole derivatives can be harnessed for use in organic light-emitting diodes (OLEDs), sensors, and security inks. The substitution pattern on the pyrazole ring can be tailored to tune the emission wavelength and quantum yield, allowing for the creation of materials with specific optical properties.
Furthermore, the electronic characteristics of pyrazoles make them valuable in the design of optoelectronic and photoluminescent materials. Their ability to participate in various electronic transitions and their structural versatility are properties that researchers can exploit in creating novel materials for applications in electronics and photonics. While research into the materials science applications of this specific aminopyrazole is not as extensive as in medicinal chemistry, the fundamental properties of the fluorinated pyrazole scaffold suggest a potential for its future use in this domain.
Investigation as Electron-Deficient Ligands for Coordination Chemistry
Fluorinated pyrazoles are of significant interest in the field of coordination chemistry. nih.govresearchgate.net The high electronegativity of the fluorine atom imparts an electron-deficient character to the pyrazole ring. This modification of the electronic properties influences the ligand's ability to coordinate with metal centers and the stability and reactivity of the resulting metal complexes.
The nitrogen atoms in the pyrazole ring act as electron donors, making them effective ligands for a variety of metal ions. researchgate.netnih.gov In the case of 4-fluoro-1-methyl-1H-pyrazol-5-amine, the presence of the electron-withdrawing fluorine atom can modulate the donor strength of the pyrazole nitrogens. This makes the compound an interesting candidate for creating coordination complexes with unique electronic structures and catalytic properties. Research in this area explores how tuning the electronic nature of pyrazole-based ligands can lead to novel catalysts, materials with interesting magnetic or optical properties, and models for bioinorganic systems. nih.govresearchgate.net The amine group at the 5-position provides an additional coordination site, allowing the molecule to potentially act as a bidentate ligand, forming stable chelate rings with metal ions.
Table 1: Potential Coordination Modes of 4-FLUORO-1-METHYL-1H-PYRAZOL-5-AMINE
| Coordination Mode | Description | Potential Metal Ions |
| Monodentate | Coordination occurs through one of the pyrazole nitrogen atoms. | Transition metals (e.g., Cu, Zn, Cd, Fe) |
| Bidentate (Chelating) | Coordination involves a pyrazole nitrogen and the exocyclic amine nitrogen, forming a stable 5-membered ring. | Pd, Pt, Ru, Cd, Cu |
| Bridging | The ligand bridges two metal centers, using both pyrazole nitrogens or one nitrogen and the amine group. | Ag, Cu, Zn |
Potential in Organic Light Emitting Diodes (OLEDs) and Metal-Organic Chemical Vapor Deposition (MOCVD)
Organic Light Emitting Diodes (OLEDs): Pyrazole and pyrazoline derivatives have garnered attention for their applications in optoelectronics, particularly in OLEDs. researchgate.net These compounds often exhibit excellent luminescent properties and can function as both hole-transporting and emitting layers. researchgate.net The extended conjugation and the presence of nitrogen atoms in the pyrazole ring facilitate charge transfer and lead to bright luminescence. researchgate.net The introduction of a fluorine atom can further enhance the performance of these materials by increasing their thermal stability and tuning their emission wavelengths. While direct studies on 4-fluoro-1-methyl-1H-pyrazol-5-amine in OLEDs are not widely reported, its structural similarity to known electroluminescent materials suggests its potential as a building block for new, efficient blue-emitting materials or host materials in phosphorescent OLEDs.
Metal-Organic Chemical Vapor Deposition (MOCVD): MOCVD is a crucial technique for depositing thin, high-quality epitaxial layers of various materials. buzztech.in The process relies on volatile and thermally stable metal-organic precursors that decompose on a heated substrate to deposit the desired material. buzztech.ingoogle.com For a compound to be a suitable MOCVD precursor, it must have a sufficiently high vapor pressure to be transported into the reaction chamber. buzztech.in
Ligands derived from 4-fluoro-1-methyl-1H-pyrazol-5-amine could be used to form volatile metal complexes. The fluorination can increase the volatility of the metal-organic complex, a desirable trait for MOCVD precursors. The compound itself or its derivatives could serve as ligands to transport metals like copper, aluminum, or gallium for the deposition of thin films, potentially for applications in semiconductor and electronic device fabrication. buzztech.in
Future Perspectives in Heterocyclic Synthesis and Chemical Biology
The fluorinated pyrazole scaffold is a cornerstone in modern medicinal and agrochemical research, driving innovation in synthetic methodologies and applications in chemical biology.
Innovative Synthetic Strategies for Complex Fluorinated Pyrazole Architectures
The synthesis of pyrazoles has evolved significantly, moving beyond classical cyclocondensation reactions. mdpi.com Modern methods focus on efficiency, diversity, and complexity. One of the most powerful tools for constructing fluorinated pyrazoles is the [3+2] cycloaddition reaction. researchgate.net This involves reacting a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile like an alkyne or alkene. researchgate.netnih.gov
Recent innovations focus on developing regioselective strategies to control the substitution pattern on the pyrazole ring, which is crucial for biological activity. mdpi.com For instance, the reaction of fluorinated amines can be used to generate diazoalkanes in situ for subsequent cycloaddition. nih.gov Other advanced strategies include:
Mechanochemical Synthesis: Using ball-milling techniques to conduct solvent-free [3+2] cycloadditions, offering a greener and more efficient alternative to traditional solution-phase chemistry. researchgate.net
Intramolecular Cyclizations: Designing precursors that undergo intramolecular cyclization to form the pyrazole ring, allowing for the creation of complex, fused heterocyclic systems. olemiss.edu
Multi-component Reactions: Combining three or more reactants in a single step to rapidly build molecular complexity, providing an atom-economical route to highly substituted pyrazoles. mdpi.com
Integration with Automation and High-Throughput Synthesis Methodologies
To accelerate the discovery of new drugs and materials, the integration of automated and high-throughput techniques with synthetic chemistry is essential. Flow chemistry has emerged as a particularly powerful technology for the synthesis of pyrazoles and other heterocycles. nih.govmdpi.com
Continuous flow synthesis offers several advantages over traditional batch processing:
Enhanced Safety: It allows for the safe handling of hazardous intermediates, such as diazoalkanes, at elevated temperatures and pressures. nih.govnih.gov
Rapid Optimization: Reaction conditions can be screened and optimized quickly by varying parameters like temperature, pressure, and residence time.
Scalability: Processes developed on a small scale in the lab can be readily scaled up for larger-scale production. nih.gov
A modular flow system can be used to first synthesize a common fluorinated pyrazole core, which is then passed through subsequent reactor modules for further functionalization, such as N-alkylation, arylation, or amidation, enabling the rapid generation of large libraries of diverse compounds. nih.gov
Table 2: Comparison of Batch vs. Flow Synthesis for Fluorinated Pyrazoles
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Handling of unstable intermediates (e.g., diazoalkanes) can be hazardous on a large scale. | Small reactor volumes minimize risk; intermediates are generated and consumed in situ. nih.gov |
| Reaction Time | Often requires long reaction times (hours to days). | Significantly reduced reaction times (minutes) due to higher temperatures and pressures. nih.gov |
| Scalability | Scaling up can be challenging and may require re-optimization. | Easily scalable by running the system for longer periods. |
| Process Control | Less precise control over temperature and mixing. | Excellent control over reaction parameters, leading to higher reproducibility. |
Application in Supramolecular Chemistry and Molecular Recognition Studies
Supramolecular chemistry explores the intricate assemblies of molecules held together by non-covalent interactions. Molecular recognition, the selective binding of a host molecule to a guest, is a fundamental concept in this field and underpins many biological processes.
4-FLUORO-1-METHYL-1H-PYRAZOL-5-AMINE HCL possesses functional groups capable of participating in specific non-covalent interactions, making it an attractive candidate for supramolecular studies:
Hydrogen Bonding: The amine group (N-H) is a strong hydrogen bond donor, while the pyrazole nitrogens and the highly electronegative fluorine atom can act as hydrogen bond acceptors. These interactions can be used to direct the self-assembly of molecules into well-defined architectures like 1D chains or 2D sheets. nih.govrsc.org
Halogen Bonding: The fluorine atom, although a weak halogen bond donor, can participate in these interactions under specific circumstances, adding another tool for controlling molecular assembly.
π-π Stacking: The aromatic pyrazole ring can interact with other aromatic systems through π-π stacking.
By strategically combining these interactions, this compound could be used to design molecular receptors for sensing specific ions or small molecules, or to construct complex, functional materials like molecular switches or porous frameworks.
Q & A
Q. What are the established synthetic routes for 4-Fluoro-1-methyl-1H-pyrazol-5-amine HCl, and how are intermediates characterized?
- Methodological Answer : Common synthetic pathways involve cyclization of thiourea analogues or condensation reactions with formamide and formic acid under reflux conditions. For example, halogenated pyrazole derivatives are synthesized via cyclization, formylation, and acylation steps, followed by purification using ethanol and diethyl ether . Intermediates are characterized via X-ray crystallography (e.g., SHELX software for structural refinement) and spectroscopic methods (NMR, IR). Yield optimization often requires adjusting solvent systems (e.g., dioxane for reflux) and stoichiometric ratios .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve anisotropic displacement parameters and validate bond lengths/angles .
- Spectroscopy : Combine H/C NMR to confirm substituent positions and fluorine coupling patterns. IR spectroscopy identifies functional groups (e.g., amine stretches) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and isotopic patterns .
Q. How can researchers address solubility challenges during purification of fluorinated pyrazole derivatives?
- Methodological Answer : Solubility issues are mitigated by selecting polar aprotic solvents (e.g., DMF or DMSO) for reactions and switching to ethanol/water mixtures for recrystallization . For hygroscopic intermediates, rapid filtration under inert atmospheres and drying agents (e.g., molecular sieves) are recommended .
Advanced Research Questions
Q. How can contradictory data between NMR and mass spectrometry be resolved when characterizing novel pyrazole derivatives?
- Methodological Answer : Discrepancies often arise from isotopic impurities or conformational dynamics. Cross-validate with:
- DEPT NMR : Differentiates CH, CH, and CH groups to confirm substituent assignments .
- Computational modeling : Use Gaussian or ORCA to simulate NMR spectra and compare with experimental data .
- Tandem MS/MS : Fragmentation patterns help distinguish structural isomers .
Q. What strategies optimize reaction yields for scale-up synthesis while maintaining regioselectivity?
- Methodological Answer :
- Flow chemistry : Continuous reactors minimize side reactions in exothermic steps (e.g., acylation) .
- Catalytic optimization : Screen Pd/C or Ni catalysts for nitro-to-amine reductions to avoid over-reduction byproducts .
- DoE (Design of Experiments) : Statistically model variables (temperature, pH, solvent polarity) to identify critical parameters .
Q. How to design a structure-activity relationship (SAR) study for fluorinated pyrazole derivatives targeting antimicrobial activity?
- Methodological Answer :
- Derivative synthesis : Introduce substituents (e.g., 4-methoxyphenyl, trifluoromethyl) via Suzuki coupling or Mannich reactions .
- In vitro assays : Use microdilution methods (MIC/MBC) against Mycobacterium tuberculosis or Gram-positive bacteria .
- Computational docking : Map binding interactions using AutoDock Vina with bacterial enzyme targets (e.g., enoyl-ACP reductase) .
Q. What methodologies integrate computational and experimental data to predict crystallographic behavior?
- Methodological Answer :
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F···H contacts) using CrystalExplorer .
- DFT calculations : Optimize crystal packing motifs with periodic boundary conditions in VASP .
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets with overlapping lattices .
Key Considerations for Researchers
- Contradictory Evidence : Varied yields in synthesis (e.g., 55–78% in Table 1) highlight the need for condition-specific optimization.
- Ethical Compliance : Adhere to safety protocols for handling fluorinated compounds (e.g., fume hoods, PPE) .
- Interdisciplinary Approaches : Combine synthetic chemistry with computational biology for robust SAR models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
